Dazidamine

Description

Overview of Dazidamine as a Chemical Entity in Pharmacological Inquiry

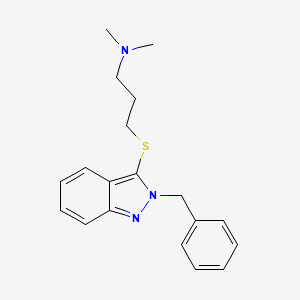

This compound is a chemical compound of significant interest within the fields of pharmacology and medicinal chemistry. Identified by its International Nonproprietary Name (INN) as this compound, its chemical structure is characterized as 2H-indazole, featuring 2-benzyl and 3-((3-(dimethylamino)propyl)thio)- substituents ontosight.ai. The core indazole backbone, coupled with the presence of a dimethylamino group and a thioether linkage, suggests its potential for interacting with various biological targets, including enzymes and receptors ontosight.ai.

While specific detailed pharmacological activities of this compound are an area of ongoing investigation, compounds possessing similar structural motifs are recognized for exhibiting a range of biological effects. These can encompass anti-inflammatory, antimicrobial, and potentially neuroactive properties, depending on the precise molecular interactions they facilitate ontosight.ai. This compound itself has been described as an anti-inflammatory agent, and is also reported to possess local anesthetic and disinfectant actions ncats.io.

Key chemical identifiers for this compound include ChemBL2104219, UNII-J191YXB819 ontosight.ai, and CAS No. 75522-73-5 ncats.ioguidechem.com. Its molecular formula is C₁₉H₂₃N₃S, with a molecular weight of 325.471 g/mol ncats.ioguidechem.com.

Foundational Research and Early Characterization of this compound's Profile

Early characterization of this compound has positioned it as a compound utilized in various research applications. It has been referenced in patents related to methods and compositions for the treatment of disorders associated with defects of the cystic fibrosis transmembrane conductance regulator gene or protein [Previous search result 8]. Furthermore, this compound has appeared in patents describing targeted ultrasound contrast agents, indicating its inclusion in chemical libraries or early-stage compound investigations [Previous search result 9].

A notable aspect of this compound's foundational research profile is its established use as an internal standard in quantitative analytical methods. For instance, this compound has been employed in studies focused on the quantification of flavin-containing monooxygenase 3 (FMO3) protein abundance in human liver microsomes using LC-MS/MS proteomics [Previous search result 5]. Its application as an internal standard in high-performance liquid chromatography (HPLC) methods for separating compounds such as benzydamine (B159093) and its N-oxide further underscores its well-defined chromatographic properties and stability, essential for reliable analytical measurements [2, Previous search result 6]. This particular application is highlighted in work by Yeung et al. (2007), where this compound was obtained as previously described, indicating its prior characterization in the scientific literature [2, Previous search result 3].

Current Research Trajectories and Significance within Medicinal Chemistry

Current research trajectories involving this compound continue to explore its inherent chemical properties and potential therapeutic applications ontosight.ai. Its unique chemical structure maintains its relevance as a subject of study within medicinal chemistry ontosight.ai.

The continued use of this compound as an internal standard in studies investigating FMO3 metabolism exemplifies its ongoing significance in understanding drug metabolism and xenobiotic biotransformation [2, Previous search result 5, Previous search result 6]. FMO3 plays a crucial role in metabolizing a wide array of nucleophilic heteroatom-containing xenobiotics and endogenous compounds [Previous search result 6]. The integration of this compound into such analytical methodologies highlights its utility as a reliable tool for quantitative assessment in pharmacokinetic and pharmacodynamic research.

Within the broader landscape of medicinal chemistry, which encompasses the identification and validation of drug targets, high-throughput screening, and the subsequent exploration and optimization of "hit" compounds, this compound represents a compound with a characterized profile suitable for further pharmacological inquiry [Previous search result 3, Previous search result 4]. Academic drug discovery centers are increasingly contributing to early-stage drug discovery efforts, and compounds like this compound, with their known chemical and analytical properties, remain valuable subjects for continued investigation into novel therapeutic avenues [Previous search result 4].

Structure

3D Structure

Properties

CAS No. |

75522-73-5 |

|---|---|

Molecular Formula |

C19H23N3S |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

3-(2-benzylindazol-3-yl)sulfanyl-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H23N3S/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)20-22(19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 |

InChI Key |

VPMZGRVNLHDREW-UHFFFAOYSA-N |

SMILES |

CN(C)CCCSC1=C2C=CC=CC2=NN1CC3=CC=CC=C3 |

Canonical SMILES |

CN(C)CCCSC1=C2C=CC=CC2=NN1CC3=CC=CC=C3 |

Other CAS No. |

75522-73-5 |

Origin of Product |

United States |

Preclinical Research Paradigms and Methodologies in Dazidamine Investigation

In Vitro Experimental Systems for Dazidamine Studies

In vitro studies are the foundational step in preclinical research, providing initial insights into a compound's biological activity and mechanism of action at a cellular and molecular level.

Application of Cell-Based Assays in this compound Research

Cell-based assays are crucial for understanding how a compound affects living cells in a controlled environment. For an anti-inflammatory agent, these assays typically involve challenging cultured cells with inflammatory stimuli and then measuring the compound's ability to mitigate the response.

Commonly used cell lines include macrophage-like cells (e.g., RAW 264.7) and human primary cells like gingival fibroblasts, which are relevant to inflammatory diseases. nih.govnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) or cytokines (e.g., interleukin-1 beta, tumor necrosis factor-alpha) to induce an inflammatory cascade. nih.govmedicaljournalssweden.se

Researchers would then treat these stimulated cells with this compound and measure key inflammatory markers. For instance, studies on the isoflavone daidzein, a compound with anti-inflammatory properties, have shown significant inhibition of nitric oxide (NO) and interleukin-6 (IL-6) production in LPS-treated RAW264.7 cells. nih.govdntb.gov.ua Similarly, the anti-inflammatory drug benzydamine (B159093) has been shown to reduce the production of prostaglandin E2 (PGE2) and prostaglandin I2 (PGI2) in human gingival fibroblasts stimulated with cytokines. nih.govmedicaljournalssweden.se A hypothetical cell-based assay for this compound might yield results as shown in the interactive table below.

Table 1: Hypothetical Effect of this compound on Inflammatory Mediator Production in Cell-Based Assays

| Cell Line | Inflammatory Stimulus | Mediator Measured | This compound Effect |

|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition |

| Human Gingival Fibroblasts | Interleukin-1 beta (IL-1β) | Prostaglandin E2 (PGE2) | Inhibition |

Utilization of Biochemical Assays for Enzyme Activity Profiling

To pinpoint the molecular target of a drug, biochemical assays are employed. These cell-free systems measure the direct interaction between the compound and specific enzymes. For anti-inflammatory drugs, the primary targets are often enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX). nih.govyoutube.com

The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.govwikipedia.org An ideal NSAID would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Biochemical assays would be used to determine this compound's inhibitory activity against purified COX-1 and COX-2 enzymes. These assays measure the conversion of arachidonic acid to prostaglandins. nih.gov The results would provide an IC50 value (the concentration of drug required to inhibit 50% of enzyme activity), which is a key measure of potency. semanticscholar.org Studies on benzydamine suggest it inhibits prostaglandin synthesis at the level of both phospholipase A2 and cyclooxygenase. nih.gov

Methodologies for Molecular Interaction Studies

To further understand how this compound interacts with its target enzyme, various biophysical and computational techniques are used. Molecular docking, for example, is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This can reveal the specific binding site and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-target complex.

Spectroscopic methods, such as UV-Vis absorption and circular dichroism, can be used to study the binding of a compound to macromolecules like DNA or proteins. nih.gov While direct interaction with DNA is more relevant for anti-cancer agents, these techniques can also be adapted to study protein binding, confirming the interaction with a target enzyme like COX.

Non-Clinical In Vivo Modeling Approaches for this compound Research

Following promising in vitro results, research progresses to in vivo models to evaluate a compound's efficacy and behavior in a whole living organism. nih.govnih.gov

Strategic Selection of Animal Models in this compound Investigations

The choice of animal model is critical and depends on the specific disease being targeted. nih.govnih.gov For general inflammation, rodent models are commonly used. Inflammation can be induced by injecting a substance like carrageenan into the paw of a rat or mouse, causing localized swelling. The efficacy of an anti-inflammatory drug is then measured by its ability to reduce this swelling.

For more specific conditions like inflammatory periodontal disease, models using pathogens like Prevotella intermedia could be employed. nih.gov In neuroscience, if a compound is being investigated for neuroinflammation, models of diseases like Alzheimer's or Parkinson's would be used. nih.govtaconic.com For example, astrocyte cells stimulated with amyloid-beta can be used as an in vitro model for Alzheimer's-related inflammation, and this can be extended to transgenic mouse models of the disease. nih.govtaconic.com The selection of the animal model aims to mimic the human disease state as closely as possible to ensure the relevance of the findings. nih.govnih.gov

Table 2: Examples of Animal Models for this compound Efficacy Testing

| Disease Area | Animal Model | Rationale |

|---|---|---|

| General Inflammation | Carrageenan-induced paw edema in rats | Standard model for acute inflammation |

| Periodontal Disease | Ligature-induced periodontitis in rats | Mimics bacterial-induced periodontal inflammation |

| Neuroinflammation | Transgenic mouse model of Alzheimer's Disease | Expresses human genes associated with Alzheimer's pathology |

Advanced In Vivo Techniques and Endpoint Characterization in this compound Research

In in vivo studies, a variety of techniques are used to assess the effects of the compound. Endpoints can range from simple behavioral observations to complex molecular analyses.

In inflammation models, a primary endpoint is often the physical measurement of swelling or redness. For pain, researchers might use a hot plate test or a tail-flick test to measure the animal's response to a painful stimulus.

More advanced techniques involve collecting tissue samples (e.g., from the inflamed site, or specific organs) after the treatment period for analysis. Histological analysis can reveal changes in tissue structure and the infiltration of immune cells. Biochemical analysis of these tissues can measure the levels of inflammatory mediators like prostaglandins and cytokines, providing a direct link to the in vitro findings. Techniques like real-time PCR can be used to measure the expression of genes related to inflammation, such as inducible nitric oxide synthase (iNOS) and COX-2. nih.govnih.gov These advanced endpoints provide a detailed picture of the drug's mechanism of action within a complex biological system.

In Silico Methodologies and Computational Approaches for this compound

In the preclinical evaluation of pharmaceutical compounds such as this compound, in silico methodologies have become indispensable tools for accelerating drug discovery and development. These computational approaches allow for the rapid assessment of a compound's potential biological activity, binding characteristics, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional laboratory-based screening. By leveraging computational power, researchers can simulate complex biological interactions and build predictive models to guide further experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would be employed to predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. This is achieved by placing the three-dimensional structure of this compound into the binding site of a target protein and calculating the binding energy for different orientations and conformations. The results of molecular docking can provide valuable insights into the mechanism of action of this compound and can help in the design of more potent and selective analogs.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the this compound-target complex over time. google.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and intermolecular interactions that occur. These simulations can validate the binding poses predicted by molecular docking and provide a more accurate estimation of the binding free energy.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR82, PHE258, GLU152 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

| RMSD (Å) | 1.2 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Predictive modeling, often utilizing quantitative structure-activity relationship (QSAR) models, plays a crucial role in forecasting the biological activity of compounds like this compound based on their chemical structure. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. By training a model on a dataset of molecules with known activities, it is possible to predict the activity of new or untested compounds.

The development of a predictive model for this compound's biological interactions would involve several steps. First, a dataset of compounds structurally related to this compound with their corresponding biological activity data would be compiled. Next, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can include constitutional, topological, and quantum-chemical parameters. Finally, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build the predictive model. The robustness and predictive power of the model would then be validated using internal and external validation techniques.

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for this compound Analogs

| Compound | Molecular Weight (Da) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |

| This compound | 247.3 | 2.8 | 1 | 3 | 0.5 |

| Analog 1 | 261.3 | 3.1 | 1 | 3 | 0.2 |

| Analog 2 | 233.3 | 2.5 | 1 | 3 | 1.2 |

| Analog 3 | 275.4 | 3.5 | 1 | 4 | 0.1 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The integration of these in silico approaches provides a powerful framework for the preclinical investigation of this compound, enabling a more rational and efficient path towards clinical development.

Biochemical and Molecular Mechanistic Elucidation of Dazidamine

Interactions with Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) are a critical class of enzymes involved in the metabolism of numerous nitrogen-, sulfur-, and phosphorus-containing xenobiotics. nih.gov These microsomal enzymes utilize NADPH and molecular oxygen to monooxygenate soft nucleophiles, a mechanism distinct from the more extensively studied cytochrome P450 system. nih.govnih.gov The catalytic cycle involves the formation of a stable C4a-hydroperoxyflavin intermediate, which acts as the oxygenating agent. researchgate.net Understanding the interaction of compounds like Dazidamine with FMOs is essential for characterizing metabolic pathways and developing analytical methodologies.

In the context of biochemical and pharmacological research, this compound has been identified as a crucial tool for analytical chemistry, specifically in the study of FMO activity. Its primary documented role is that of an internal standard in high-performance liquid chromatography (HPLC) assays designed to quantify the metabolites of FMO substrates. nih.gov

For instance, in studies evaluating the N-oxygenation of the anti-inflammatory drug benzydamine (B159093) by FMO isoforms, this compound is added to the reaction mixture during the quenching step. nih.gov The inclusion of an internal standard is a fundamental practice in quantitative analysis. It serves to correct for variations in sample preparation, injection volume, and potential signal suppression or enhancement during analysis. By comparing the chromatographic peak area of the analyte (e.g., benzydamine N-oxide) to that of the known, constant concentration of this compound, researchers can achieve highly accurate and reproducible quantification of enzyme activity. The chemical stability of this compound and its chromatographic properties make it suitable for this application.

While this compound serves as an analytical standard, its structural analog, benzydamine, has been extensively studied as a probe substrate to characterize the activity of various human FMO isoforms. The enzymatic assays in which this compound is used as an internal standard have yielded significant data on the substrate specificity and kinetics of FMOs.

Human FMO1 and FMO3 have been identified as the most efficient catalysts for benzydamine N-oxygenation. nih.gov FMO4 and FMO5 also metabolize benzydamine, but with markedly lower efficiency. nih.gov Kinetic analyses following Michaelis-Menten models have been performed using recombinant human FMO isoforms, providing key parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). These studies demonstrate that while both FMO1 and FMO3 exhibit high affinity for benzydamine, FMO1 has a slightly lower Kₘ value. nih.govnih.gov In human liver microsomes, where FMO3 is the predominant isoform, the N-oxidation of benzydamine is catalyzed almost exclusively by FMO3. nih.govnih.gov

The kinetic parameters for benzydamine N-oxygenation across different FMO isoforms are detailed below.

| Enzyme Source | Apparent Kₘ (μM) | Apparent Vₘₐₓ | Reference |

|---|---|---|---|

| Recombinant Human FMO1 | 23.6 | 40.8 nmol mg⁻¹ min⁻¹ | nih.gov |

| Recombinant Human FMO1 | 60 ± 8 | 46 ± 2 min⁻¹ | nih.gov |

| Recombinant Human FMO3 | 40.4 | 29.1 nmol mg⁻¹ min⁻¹ | nih.gov |

| Recombinant Human FMO3 | 80 ± 8 | 36 ± 2 min⁻¹ | nih.gov |

| Recombinant Human FMO4 | > 3000 | < 75 min⁻¹ | nih.gov |

| Recombinant Human FMO5 | > 2000 | < 1 min⁻¹ | nih.gov |

| Human Liver Microsomes (n=35) | 64.0 (mean) | 6.9 nmol mg⁻¹ min⁻¹ (mean) | nih.gov |

Specific crystallographic or nuclear magnetic resonance (NMR) studies detailing the precise binding mode of this compound within the active site of an FMO are not currently available in the scientific literature. However, the structural basis for its interaction can be inferred from the well-characterized mechanism of FMOs and the nature of their substrates. nih.govresearchgate.net

The catalytic activity of FMOs is dependent on a flavin adenine (B156593) dinucleotide (FAD) prosthetic group. nih.gov The catalytic cycle begins with the reduction of FAD by NADPH, followed by the reaction with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. nih.govnih.gov This intermediate is the key oxygenating species. For a xenobiotic to be a substrate, it must possess a "soft" nucleophilic heteroatom (such as nitrogen or sulfur) and be able to access this FAD-hydroperoxide in the enzyme's active site. researchgate.net

Differences in substrate specificities among FMO isoforms are largely attributed to variations in the size and shape of the channel leading to the active site. nih.govresearchgate.net It is hypothesized that this compound, like its analogue benzydamine, can access this active site. The interaction would likely involve hydrophobic and potential polar contacts that position its nucleophilic nitrogen atom appropriately for the oxygen transfer from the C4a-hydroperoxyflavin, should it act as a substrate. However, its primary established role remains that of a stable internal standard, suggesting it is either not a substrate or a very poor one under assay conditions.

Examination of this compound Interactions with Other Xenobiotic-Metabolizing Enzyme Systems

The metabolism of foreign compounds is a complex process involving a host of enzyme families, broadly categorized into Phase I and Phase II reactions. nih.govresearchgate.net Beyond FMOs, the most prominent Phase I system is the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Given the structural similarity between this compound and benzydamine, it is plausible that this compound also has limited interaction with the CYP system, though dedicated metabolic studies would be required for confirmation. Its interactions with Phase II enzymes, such as UDP-glucuronosyltransferases or glutathione (B108866) S-transferases, which conjugate metabolites to increase their water solubility for excretion, have not been reported in the reviewed literature. nih.gov

Characterization of Receptor Binding Profiles and Ligand Interactions

Based on a comprehensive review of available scientific literature, there is no published data characterizing the receptor binding profile of this compound. Studies identifying specific molecular targets, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, have not been reported. Therefore, the pharmacological actions of this compound at the receptor level and its putative molecular targets remain unelucidated.

Quantitative Analysis of Binding Affinities and Specificities

This compound functions as a topoisomerase poison, stabilizing the cleavable complex formed between topoisomerase enzymes and DNA. This action leads to DNA strand breaks and ultimately triggers cell death in rapidly dividing cancer cells. The efficacy of this compound is intrinsically linked to its binding affinity for its molecular targets, namely topoisomerase I and II.

Research has shown that this compound is a more potent recombinogen than other clinical topoisomerase poisons at non-toxic concentrations, inducing a high frequency of mitotic crossing-over in yeast models. nih.gov This suggests a strong interaction with the cellular machinery involved in DNA repair and recombination. The concentration for 50% inhibition of survival (a measure related to binding and subsequent cellular effects) in a wild-type yeast strain was found to be 4900 µM, whereas in a mutant strain deficient in recombinational repair (rad52), this value dropped to 100 µM, indicating a high dependence on this pathway for processing this compound-induced DNA damage. nih.gov

Table 1: Comparative Cytotoxicity of this compound in Yeast Strains

| Yeast Strain | Key Genotype | 50% Inhibition of Survival (µM) |

| Wild-Type | RAD52 | 4900 |

| Mutant | rad52 | 100 |

This table illustrates the differential sensitivity to this compound based on the functionality of the RAD52-dependent recombinational repair pathway.

Investigations into this compound-Mediated Biochemical Signaling Cascade Modulation

The cellular response to DNA damage induced by agents like this compound involves a complex network of biochemical signaling cascades that ultimately determine the cell's fate, be it cell cycle arrest, DNA repair, or apoptosis. While direct and extensive studies detailing this compound's specific modulation of signaling pathways such as the MAP kinase or PI3K/Akt pathways are not extensively documented in publicly available research, its known mechanism of action allows for inferences about its impact on these cascades.

As a DNA-damaging agent, this compound would be expected to activate DNA damage response (DDR) pathways. The stabilization of topoisomerase-DNA cleavage complexes leads to the formation of double-strand breaks, which are potent activators of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate a multitude of downstream targets to initiate cell cycle checkpoints and DNA repair.

Furthermore, the induction of significant DNA damage and cellular stress by this compound would likely intersect with major signaling pathways that regulate cell survival and apoptosis. For instance, the p53 tumor suppressor protein, a key player in the DDR, is often activated in response to topoisomerase inhibitors. Activated p53 can transcriptionally regulate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The ultimate cellular outcome would depend on the extent of DNA damage and the cellular context, including the status of key signaling proteins.

Cellular and Subcellular Investigations of Dazidamine S Effects

Modulation of Cellular Pathways by Dazidamine

The available information suggests that this compound may be involved in modulating cellular activities. For instance, it is listed as a compound that can reduce or alter cellular metabolic activities, including cytokine production googleapis.com. It is also mentioned in the context of agents that modulate Angiopoietin-2 (Ang-2) binding activity or other cellular activities, and as a potential Platelet-Derived Growth Factor (PDGF) inhibitor googleapis.comgoogle.co.ug. However, the precise mechanisms and specific cellular pathways modulated by this compound are not detailed.

Specific, detailed analyses of this compound's influence on signaling transduction cascades, such as the MAPK, NF-κB, or PI3K/Akt pathways, are not available in the provided search results. General signal transduction pathways involve a series of steps where an extracellular signal binds to a receptor, leading to a relay of the signal through secondary messengers and intracellular molecules, ultimately resulting in a cellular response, which can include changes in gene expression albert.iothoracickey.com. While this compound is noted for its potential to alter cellular metabolic activities and cytokine production, the specific cascades it impacts have not been elucidated googleapis.com.

Research findings specifically detailing this compound's influence on gene expression and protein regulation are not present in the provided information. Cellular signaling pathways often culminate in changes in gene expression and the functional regulation of pre-existing proteins thoracickey.comnih.gov. For example, the PI3K/Akt pathway can regulate various molecular networks and proteins, including mTORC1, GSK3, FOXO transcription factors, MYC, and HIF-1α, leading to profound reprogramming of cancer metabolism ijbs.com. However, how this compound specifically impacts these regulatory processes at the genetic or proteomic level is not described.

Hypothesized Pharmacological Actions and Therapeutic Potential of Dazidamine Preclinical Mechanistic Focus

Anti-inflammatory Efficacy in Preclinical Non-Clinical Models

Dazidamine has been identified as an anti-inflammatory agent. It was developed by the Italian company Aziende Chimiche Riunite Angelini Francesco CRAF SpA. Preclinical studies have explored this compound's potential in the context of inflammatory conditions. Furthermore, this compound has been mentioned in patent literature for its potential use in combination with interleukin-1 (IL-1) inhibitors for the treatment of inflammatory diseases.

Elucidation of Underlying Anti-inflammatory Mechanisms of this compound

While this compound is recognized for its anti-inflammatory properties, specific detailed mechanisms for its anti-inflammatory action are not extensively elaborated in the available preclinical literature. Generally, anti-inflammatory agents can exert their effects through various molecular pathways, such as inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing prostanoids, or modulating the nuclear factor-kappa B (NF-κB) activation pathway, a key regulator of inflammatory gene transcription. Other mechanisms can involve reducing reactive oxygen species (ROS) production, downregulating neutrophil-mediated inflammatory responses, or influencing cytokine secretion. The structural features of this compound, including its dimethylamino group and thioether linkage, suggest its capacity for interaction with various biological targets, which could underlie its observed or hypothesized anti-inflammatory effects. nih.gov However, the precise cellular and molecular targets through which this compound mediates its anti-inflammatory actions require further elucidation.

Disease-Specific Preclinical Efficacy Studies (Excluding Human Clinical Data)

In preclinical frameworks, this compound has been mentioned in studies related to Alzheimer's dementia and cognition disorders, implying potential therapeutic investigations in these areas, possibly linked to its anti-inflammatory attributes. However, detailed findings or specific efficacy data from disease-specific preclinical models for this compound itself are limited in the provided information. Preclinical anti-inflammatory efficacy is commonly evaluated using various animal models, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models for inflammatory bowel diseases, or models of paw edema. These models are crucial for studying the pathogenesis of inflammatory ailments and assessing the potential of new anti-inflammatory compounds.

Antimicrobial Research and Associated Mechanisms

The pharmacological profile of this compound, or compounds with similar structural characteristics, is hypothesized to include antimicrobial effects. nih.gov However, specific preclinical research findings detailing this compound's antimicrobial spectrum, target pathogens, or its cellular and molecular mechanisms of action are not extensively documented in the provided literature.

Preclinical Determination of Antimicrobial Spectrum and Target Pathogens

Information regarding the preclinical determination of this compound's antimicrobial spectrum and its specific target pathogens is not available in the provided search results.

Cellular and Molecular Basis of this compound's Antimicrobial Action

The cellular and molecular basis of this compound's potential antimicrobial action is not detailed in the provided information. Generally, antimicrobial agents can act by disrupting bacterial cell membranes, inhibiting DNA gyrase, or interfering with other essential cellular processes. Further dedicated research would be necessary to establish if this compound exhibits such mechanisms.

Neuroactive Investigations within Preclinical Frameworks

This compound has been referenced in the context of neuroactive investigations, specifically in preclinical studies pertaining to Alzheimer's dementia and cognition disorders. This suggests an area of research exploring its potential effects on the central nervous system. However, specific findings, detailed mechanisms, or comprehensive preclinical data regarding this compound's neuroactive properties are not provided in the available literature.

Modulation of Neurotransmitter Systems

Impact on Neural Cell Function in Non-Clinical Models

This compound has been broadly suggested to possess "neuroactive effects." ontosight.ai However, specific detailed research findings or data tables demonstrating its impact on neural cell function in non-clinical models, such as studies on neuroprotection, neurogenesis, neuronal differentiation, synaptic plasticity, or the survival and proliferation of neural cells, are not widely published. Preclinical studies often utilize various in vitro and in vivo models to assess a compound's effects on neural cells, including primary neuronal cultures, immortalized cell lines, and animal models of neurological disorders. ibidi.combmglabtech.commdpi.comfrontiersin.org Such studies are critical for understanding how a compound might influence the health, function, and repair mechanisms of the nervous system. The available information does not provide specific experimental data or detailed findings regarding this compound's influence on these aspects of neural cell function.

Exploration of Other Investigational Pharmacological Activities in Preclinical Settings

Beyond its potential neuroactive properties, this compound is primarily recognized for its claimed anti-inflammatory, local anesthetic, and disinfectant activities. ncats.io

Anti-inflammatory Activity: this compound is classified as a Nonsteroidal Antiinflammatory Drug (NSAID) and is reported to exert anti-inflammatory effects both topically and systemically. ncats.io While the general class of NSAIDs typically acts by inhibiting cyclooxygenase enzymes, specific preclinical data detailing the precise molecular targets, pathways, or efficacy metrics of this compound's anti-inflammatory action are not readily available in the public domain. googleapis.com

Local Anesthetic Activity: this compound is also claimed to possess local anesthetic properties. ncats.io Local anesthetics typically work by blocking voltage-gated sodium channels, thereby preventing the generation and conduction of nerve impulses. However, detailed preclinical studies or data tables that characterize the mechanism, potency, duration, or specific neuronal targets of this compound's local anesthetic action are not publicly accessible.

Disinfectant Action: Furthermore, this compound is reported to have a disinfectant action when applied topically. ncats.io This suggests potential antimicrobial properties. However, specific preclinical data, such as minimum inhibitory concentrations (MICs) against various microorganisms, spectrum of activity, or mechanisms of microbial inhibition, are not detailed in the reviewed scientific literature.

Advanced Analytical and Spectroscopic Characterization Techniques in Dazidamine Research

Chromatographic Techniques for Dazidamine and Metabolite Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying this compound and its potential metabolites from complex matrices. These techniques offer high resolution and sensitivity, making them fundamental tools in pharmaceutical and chemical research.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is widely utilized for the quantitative analysis of this compound. A notable application involves its use as an internal standard in the analysis of related compounds, demonstrating its suitability for precise quantitative measurements. For instance, this compound has been analyzed using an Agilent Hypersil ODS C18 column (5µm/4.0 × 250mm). The mobile phase typically consists of a mixture of methanol-water-25% NH4OH (50:40:10:0.5 v/v) as mobile phase A and nanopure H2O as mobile phase B, combined at a fixed ratio of 92% A + 8% B. The analysis is performed at a flow rate of 1.0 ml/min, with detection carried out fluorometrically at an excitation wavelength of 307 nm and an emission wavelength of 377 nm. ontosight.ai This method highlights HPLC's capability in achieving effective separation and sensitive detection of this compound.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value | Source |

| Column | Agilent Hypersil ODS C18 (5µm/4.0 × 250mm) | ontosight.ai |

| Mobile Phase A | Methanol-water-25% NH4OH (50:40:10:0.5 v/v) | ontosight.ai |

| Mobile Phase B | Nanopure H2O | ontosight.ai |

| Mobile Phase Ratio | 92% A + 8% B | ontosight.ai |

| Flow Rate | 1.0 ml/min | ontosight.ai |

| Detection Method | Fluorometric | ontosight.ai |

| Excitation Wavelength | 307 nm | ontosight.ai |

| Emission Wavelength | 377 nm | ontosight.ai |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a primary tool for metabolite identification and profiling due to its high sensitivity, specificity, and ability to handle complex biological samples. nih.govguidechem.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detection and structural elucidation of parent compounds and their metabolites, even at low concentrations.

LC-MS-based metabolite profiling provides semi-quantitative information on the relative abundances of metabolites compared to the parent compound. nih.gov Advanced LC-MS systems, such as UHPLC/high-resolution-MS (HR-MS), allow for the simultaneous collection of data from expected and unexpected metabolites, eliminating the need for prior prediction of metabolites for classical MS/MS data acquisition. nih.gov The process typically involves analyzing samples, mining data with specific software to identify metabolites, their abundances, and biotransformation reactions, and comparing sample data with negative controls to reveal unique signals. nih.gov Mass spectrometry, especially high-resolution mass spectrometry (HRMS), coupled with nuclear magnetic resonance (NMR) spectroscopy, offers powerful capabilities for metabolite identification, profiling, and structural elucidation. This allows for accurate mass measurements for confident biotransformation assignment and structural elucidation of metabolites. guidechem.com While specific this compound metabolite data is not detailed in the provided literature, LC-MS/MS is the established method for such investigations, providing crucial insights into the metabolic fate of compounds like this compound in biological systems. guidechem.com

Spectroscopic Methods in this compound Research and Characterization

Spectroscopic methods are fundamental for the qualitative and quantitative analysis of molecules, providing molecular-level information crucial for understanding structural chemistry, molecular interactions, and transformations. These techniques are routinely applied for the comprehensive characterization of chemical compounds, including this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules, providing insights into their structural aspects, particularly for unsaturated compounds. For this compound, fluorometric detection, a form of UV-Vis spectroscopy, has been utilized with specific excitation at 307 nm and emission at 377 nm, indicating its chromophoric and fluorophoric properties. ontosight.ai

Infrared (IR) spectroscopy is invaluable for identifying functional groups within organic compounds through characteristic absorption bands, offering non-destructive analysis of solid, liquid, or gas samples. Fourier-transform infrared (FT-IR) spectroscopy, in particular, identifies chemical bonds and functional groups within molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular structure of substances, aiding in the identification and confirmation of complex organic compounds. Multinuclear and multidimensional NMR spectroscopy facilities, along with solid-state NMR, are available for in-depth structural determination and purity checks. These spectroscopic techniques, while not exclusively detailed for this compound in the provided snippets beyond fluorometric detection, are standard and essential for its complete structural elucidation and characterization in research.

Advanced Imaging Techniques for Molecular Interaction Visualization

Advanced imaging techniques enable the visualization of molecular distributions, cellular functions, and real-time molecular interactions within biological environments, offering unprecedented insights into how compounds interact with tissues and targets. While direct applications for this compound are not explicitly detailed, these techniques represent the frontier of molecular research and hold significant potential for understanding this compound's biological mechanisms.

Mass Spectrometry Imaging (MSI) is a powerful molecular imaging technology that allows scientists to measure the individual masses of molecules, including drug molecules, and simultaneously visualize their spatial distributions within tissue samples. This capability provides vital clues to understand the inter-relationships of molecules within the tissue microenvironment and can be used to assess the distribution and potential targets of this compound.

Other advanced imaging modalities include super-resolution fluorescence techniques, which can visualize fine details down to the nanoscale, allowing for the observation of molecular movement and interactions within cells. Optoacoustic (photoacoustic) imaging offers excellent optical contrast and high resolution for deep-tissue observations, enabling the visualization of dynamic functional and molecular events in vivo. Fluorescence molecular endoscopy (FME) targets specific proteins and visualizes pathophysiological alterations, potentially offering insights into this compound's interaction with disease biomarkers. These advanced imaging techniques could be leveraged in future this compound research to gain a deeper understanding of its localization, binding, and effects at a cellular and molecular level.

Synthesis and Analog Development for Mechanistic Probing of Dazidamine

Synthetic Methodologies for Dazidamine and its Structural Derivatives

No published synthetic routes for this compound or its direct structural derivatives were found. General synthetic strategies for indazole derivatives often involve the cyclization of suitably substituted phenylhydrazines or other benzene (B151609) precursors, followed by functionalization at various positions. For a molecule like this compound, a hypothetical approach might involve the synthesis of a 2-benzyl-1H-indazole-3-thiol intermediate, followed by alkylation with 3-(dimethylamino)propyl chloride. However, no documented execution of this or any other synthetic pathway for this compound exists in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Elucidating Biological Effects

There are no available Structure-Activity Relationship (SAR) studies for this compound. Research on other indazole-containing compounds has explored how modifications to the core and its substituents affect biological activities such as kinase inhibition or anti-inflammatory properties. These studies are, however, specific to their respective chemical series and cannot be extrapolated to this compound without direct experimental data. No data tables on the biological effects of this compound analogs could be generated.

Rational Design and Synthesis of Molecular Probes

No information is available on the rational design, synthesis, or application of molecular probes based on the this compound structure. The development of molecular probes is a specialized field aimed at creating tools to investigate the mechanism of action of a bioactive molecule. This typically involves modifying the parent compound to incorporate reporter elements like fluorophores or affinity tags. The absence of primary biological research on this compound means that such tool compounds have not been developed.

Research Gaps, Challenges, and Future Directions in Dazidamine Research

Identification of Unaddressed Mechanistic Questions and Knowledge Gaps

While Dazidamine is recognized as an investigational anti-inflammatory agent with local anesthetic and disinfectant actions, specific comprehensive details regarding its precise pharmacological activity are not widely documented in publicly available research. ontosight.aincats.io Consequently, significant unaddressed mechanistic questions persist concerning its exact molecular targets, the downstream signaling pathways it influences, and the full spectrum of its interactions within complex biological systems. Although this compound has been utilized as an internal standard in analytical studies, for instance, in research involving human flavin-containing monooxygenase 3 (FMO3) activity, its broader therapeutic mechanisms beyond this analytical role warrant further elucidation. nih.gov Knowledge gaps, therefore, pertain to a deeper understanding of its comprehensive pharmacological profile and the potential for novel applications.

Potential for Integration of Multi-Omics Data for Comprehensive Understanding

The integration of multi-omics data offers a powerful approach to overcome the limitations of single-omics analyses and achieve a more comprehensive understanding of a chemical compound's effects, such as this compound's, within complex biological systems. Multi-omics combines data from various "omics" technologies, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), metabolomics (small molecules/metabolites), and epigenomics (DNA modifications). researchgate.netumassmed.edufrontiersin.org

This integrated approach is crucial because:

Holistic View: Each omics layer provides unique data, but individually, they offer only a simplified picture of biological processes, failing to account for intricate interactions and regulatory mechanisms. Multi-omics integration enables researchers to uncover deeper insights into biological processes by highlighting the interrelationships among biomolecules. umassmed.edufrontiersin.orgmdpi.com

Mechanistic Elucidation: By analyzing data across multiple molecular levels, researchers can better understand the flow of biological information from DNA to RNA to proteins and ultimately to metabolic functions. This can lead to the elucidation of underlying molecular mechanisms of disease and drug action. researchgate.netumassmed.edu

Biomarker and Target Discovery: Multi-omics can facilitate the identification of novel biomarkers for disease diagnosis, prognosis, and therapeutic response, as well as the discovery of new drug targets. researchgate.netumassmed.edufrontiersin.org Proteomics and metabolomics, in particular, hold promise for revealing and quantifying specific metabolites and proteins that could be targeted by interventions. google.comox.ac.uknih.gov

Bridging Genotype to Phenotype: Integrated multi-omics data can help bridge the gap between genetic variations (genotype) and observable characteristics or disease states (phenotype), providing a more complete picture of biological causality. umassmed.edufrontiersin.org

Challenges in multi-omics integration include the complexity of diverse datasets, the need for standardization across platforms, and the development of sophisticated computational methods, including machine learning and deep learning algorithms, to effectively analyze and interpret the vast amounts of data generated. frontiersin.orgmdpi.comnih.gov

Emerging Technologies and Methodological Advancements Applicable to this compound Research

Several emerging technologies and methodological advancements can significantly enhance this compound research, particularly in addressing the challenges of preclinical validation and mechanistic understanding:

CRISPR Gene Editing Technology: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology allows for precise and permanent modifications to DNA. This capability is invaluable for generating animal disease models that closely simulate the wide variety of human mutations, providing more relevant platforms for testing interventions. utwente.nl CRISPR can also be employed to investigate the functional impact of specific genes or pathways potentially modulated by this compound.

Organ-on-a-Chip Systems: These advanced in vitro models, often referred to as New Approach Methodologies (NAMs), are designed to mimic human organ-level physiology and function. They offer a more human-relevant testing platform compared to traditional animal models, with the potential to more accurately predict drug efficacy and safety profiles, including unexpected adverse events, prior to clinical trials. fda.gov

Advanced Computational Methods and Artificial Intelligence (AI): The increasing volume and complexity of biological data necessitate advanced computational tools. AI and machine learning approaches are becoming indispensable for analyzing multi-omics datasets, identifying patterns, correlations, and relationships between molecular entities. frontiersin.orgox.ac.uknih.goveto.tech These technologies can accelerate the discovery of this compound's potential targets, predict its interactions, and optimize research strategies.

Strategies for Enhancing the Translatability of Preclinical Research Findings

Enhancing the translatability of preclinical research findings, particularly for investigational compounds like this compound, is critical to improve drug development success rates. Several strategies can be implemented:

Optimization of Study Design and Methods: Rigorous experimental design, including appropriate statistical analysis and data interpretation, is paramount. This involves optimizing methods to ensure between-laboratory reproducibility and avoiding methodological adjustments without scientific validation. nih.govuu.nl

Incorporation of Human Patient Complexity: Research models should aim to incorporate the complexity of human patients, possibly through standardized heterogeneity in preclinical cohorts and the establishment of multicenter preclinical trials. uu.nl A shift towards starting research with patient needs and biology, rather than solely relying on existing animal models as the gold standard, is encouraged. uu.nl

Enhanced Collaboration and Communication: Fostering increased and improved collaboration between preclinical and clinical researchers, as well as across the entire drug development pipeline (from funding to pharmacy), is crucial. This reciprocal exchange of information between clinical and preclinical settings can significantly enhance the development of new therapies. nih.govuu.nl

Improved Research Culture and Reporting: A change in attitude and culture within research is needed, prioritizing the translational value of studies and human-relevant science. This includes applying the same rigor to animal research as is applied to clinical trials. uu.nl Furthermore, considering alternative strategies for complete data reporting, such as secure web-based data portals, can improve transparency and accountability. nih.gov

Strategic Preclinical Screening: Implementing rigorous screening strategies with " go/no-go " decision points can help in unbiased assessments of therapeutic agents. This includes evaluating drug stability, formulation, pharmacokinetics (PK), pharmacodynamics (PD), target engagement, and disease-modifying activity, followed by efficacy assessments on relevant endpoints. nih.gov Ensuring the confirmation of the active pharmaceutical ingredient and its precise concentration, along with well-powered experimental designs, are critical quality control steps. nih.gov

Q & A

Q. What are the key physicochemical properties of Dazidamine that influence its experimental design in preclinical studies?

Methodological Answer: Researchers should prioritize characterizing this compound's solubility, partition coefficient (logP), pKa, and thermal stability using validated techniques such as HPLC, NMR, and differential scanning calorimetry (DSC). These properties determine formulation strategies, dosing regimens, and storage conditions. For example, hygroscopicity data (if applicable) should guide desiccant use during storage to prevent degradation . Safety protocols, including handling under fume hoods and using PPE, must align with GHS hazard classifications (e.g., skin/eye irritation risks) .

Q. How can researchers ensure reproducibility in synthesizing this compound for controlled experiments?

Methodological Answer: Document reaction conditions (temperature, catalysts, solvent purity) and validate synthetic pathways using orthogonal analytical methods (e.g., LC-MS for purity, IR spectroscopy for functional groups). Cross-reference protocols with primary literature and replicate at least three independent batches to assess consistency. Include detailed appendices in publications with step-by-step procedures and raw spectral data to enable replication .

Advanced Research Questions

Q. What frameworks are effective for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Apply contradiction analysis principles by:

- Identifying the principal contradiction (e.g., metabolic instability in vivo vs. high in vitro potency) using root-cause analysis .

- Designing follow-up studies to isolate variables (e.g., hepatic microsome assays to assess metabolic clearance).

- Employing meta-analytical tools to reconcile cross-study discrepancies, ensuring alignment with FINER criteria (Feasibility, Novelty, Ethics) .

Q. How should researchers design a longitudinal toxicity study for this compound while addressing interspecies variability?

Methodological Answer:

- Define species-specific pharmacokinetic/pharmacodynamic (PK/PD) models using allometric scaling and physiologically based modeling.

- Incorporate staggered dosing cohorts and control for confounding factors (e.g., diet, genetic variability).

- Use mixed-methods approaches (e.g., histopathology combined with omics profiling) to capture chronic effects. Ethical oversight must include IACUC-approved protocols and predefined humane endpoints .

Data Management & Interpretation

Q. What strategies mitigate bias in this compound’s dose-response studies?

Methodological Answer:

Q. How can researchers optimize literature reviews to identify understudied mechanisms of this compound?

Methodological Answer:

- Construct Boolean search queries combining terms like "this compound AND (mechanism NOT pharmacokinetics)" across structured databases (PubMed, SciFinder).

- Prioritize primary sources and use citation chaining to trace seminal studies.

- Leverage text-mining tools (e.g., BERT-based models) for trend analysis in abstracts .

Ethical & Reporting Standards

Q. What are the critical elements of a data management plan (DMP) for this compound clinical trial data?

Methodological Answer:

Q. How should conflicting safety findings in this compound studies be transparently reported?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.